5-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzaldehyde
Description
5-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzaldehyde is a brominated aromatic aldehyde featuring a 1,3-dioxane ring linked via an ethoxy spacer. This compound is of interest in organic synthesis due to its aldehyde functionality, which serves as a reactive site for condensation or nucleophilic addition reactions. The 1,3-dioxane moiety enhances solubility in polar solvents and may influence electronic properties through electron-donating effects.
Properties
IUPAC Name |
5-bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO4/c14-11-2-3-12(10(8-11)9-15)16-7-4-13-17-5-1-6-18-13/h2-3,8-9,13H,1,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRWOXJNHGYKNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCOC2=C(C=C(C=C2)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzaldehyde typically involves the following steps:
Etherification: The attachment of the 1,3-dioxane ring via an ethoxy linker.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves standard organic synthesis techniques, including bromination and etherification reactions under controlled conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The bromine atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: 5-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzoic acid.
Reduction: 5-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of novel materials and polymers.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development and pharmaceutical research.
Industry:
Mechanism of Action
The mechanism of action for 5-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzaldehyde is not well-documented. its reactivity is primarily influenced by the presence of the aldehyde group, bromine atom, and the 1,3-dioxane ring. These functional groups can interact with various molecular targets and pathways, leading to diverse chemical transformations .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Physical Properties
The table below compares 5-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzaldehyde with structurally related benzaldehyde derivatives:
Key Observations :
- Electron-Donating vs.
- Solubility : The dioxane-ethoxy chain improves solubility in polar aprotic solvents (e.g., DCM, THF) relative to simpler analogs like 5-bromo-2-hydroxybenzaldehyde, which is less soluble due to intermolecular hydrogen bonding .
- Thermal Stability : Hydroxy-substituted analogs (e.g., 5-bromo-2-hydroxybenzaldehyde) exhibit higher melting points (~190°C) due to hydrogen-bonding networks, whereas the target compound likely has a lower melting point (<100°C) owing to its flexible dioxane-ethoxy chain .
Biological Activity
5-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzaldehyde is a compound with notable biological properties, particularly in the fields of pharmacology and toxicology. This article delves into its biological activity, including antibacterial effects, potential cytotoxicity, and mechanisms of action.
| Property | Value |
|---|---|
| Molecular Formula | C13H15BrO4 |
| Molecular Weight | 303.16 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| CAS Number | 139086-86-5 |
Antibacterial Activity
Research indicates that compounds structurally related to benzaldehyde exhibit significant antibacterial properties. In particular, benzaldehyde derivatives have been shown to enhance the efficacy of standard antibiotics against various bacterial strains.
- Mechanism of Action : The antibacterial activity is believed to stem from the interaction of these compounds with bacterial cell membranes, leading to increased permeability and subsequent cell death. For instance, studies have shown that benzaldehyde can reduce the minimum inhibitory concentration (MIC) of antibiotics like norfloxacin and ciprofloxacin when used in combination therapies .
- Case Study : In a study evaluating the antibacterial effects of benzaldehyde derivatives against Staphylococcus aureus and Bacillus anthracis, it was found that these compounds not only inhibited bacterial growth but also altered the MIC values significantly when combined with other antibiotics. The MIC for norfloxacin decreased from 287 μg/mL to 256 μg/mL in the presence of benzaldehyde .
Toxicity Studies
The toxicity profile of this compound has also been assessed using various model organisms.
- Drosophila melanogaster Assay : The compound exhibited a lethal concentration (LC50) of 1.60 mg/mL against Drosophila melanogaster, indicating moderate toxicity. This aligns with findings that suggest similar aldehydes can have detrimental effects on insect populations .
- Insecticidal Potential : Other studies have demonstrated that benzaldehyde derivatives possess insecticidal properties against species such as Aedes aegypti and Culex quinquefasciatus, highlighting their potential as natural pesticides .
Research Findings
Further investigations into the biological activity of this compound reveal several key findings:
- Antimicrobial Activity : Benzaldehyde derivatives are noted for their ability to disrupt bacterial membranes, leading to cell lysis and death. This mechanism is particularly effective against Gram-positive bacteria .
- Cytotoxicity : The compound's cytotoxic effects have been documented in various assays, suggesting that while it can be effective against pathogens, it may pose risks to non-target organisms as well .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
